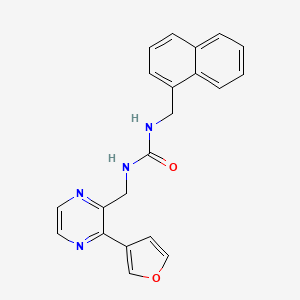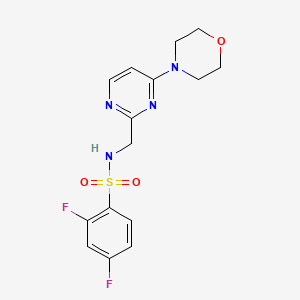
(3-Chloro-5-fluoro-4-methoxyphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Chloro-5-fluoro-4-methoxyphenyl)methanamine” is an organic compound with the molecular formula C8H9ClFNO . It has a molecular weight of 189.62 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a chlorine atom, a fluorine atom, a methoxy group, and a methanamine group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 189.615 and a density of 1.3±0.1 g/cm3 . Its boiling point is 261.2±35.0 °C at 760 mmHg . The compound is a liquid at ambient temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Related Compounds : Research has demonstrated methods to synthesize compounds closely related to (3-Chloro-5-fluoro-4-methoxyphenyl)methanamine. For instance, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate of herbicides, involves several steps including treatment with dichloromethyl methyl ether and titanium tetrachloride, indicating a multi-step process for creating structurally similar compounds (Zhou Yu, 2002).
Preparation of Derivatives : Another study focused on the preparation of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, designed as biased agonists of serotonin 5-HT1A receptors. These derivatives have shown potential as antidepressant drug candidates, suggesting the therapeutic relevance of structurally similar compounds (J. Sniecikowska et al., 2019).
NMR Spectral Analysis : A research involving the reaction of 4-chloro-3-nitrocoumarin and (4-methoxyphenyl)methanamine produced a novel coumarin derivative, which was analyzed using NMR techniques. This highlights the use of this compound and its derivatives in the synthesis of new chemical entities (V. Dekić et al., 2020).
Inactivation of MAO-B : A study on the inactivation of MAO-B by benzyl-dimethyl-silyl-methanamines, including derivatives with p-fluoro and p-chloro groups, revealed their potential as anti-Parkinsonian agents. This suggests the therapeutic applications of this compound in neurodegenerative diseases (C. Danzin et al., 1989).
Characterization of Aryloxyethyl Derivatives : The synthesis and characterization of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, indicating their potential as ERK1/2 phosphorylation-preferring serotonin 5-HT1A receptor-biased agonists with robust antidepressant-like activity, showcases the therapeutic potential of similar compounds (J. Sniecikowska et al., 2019).
Analytical Characterization : A study on the analytical characterization of N,N-diallyltryptamine (DALT) and its derivatives, including those with 5-methoxy and 5-chloro groups, highlights the versatility of similar compounds in both medicinal and recreational applications (S. Brandt et al., 2017).
Therapeutic Potential
Potential Antidepressant Properties : The novel series of compounds related to this compound, particularly those targeting the serotonin 5-HT1A receptors, have demonstrated antidepressant-like activity, suggesting their potential in treating mental health disorders (J. Sniecikowska et al., 2019).
Neuroprotective Agents : Compounds with similar structures have shown potential as neuroprotective agents, which could be beneficial in conditions like Parkinson's disease and other neurodegenerative disorders (C. Danzin et al., 1989).
Safety and Hazards
“(3-Chloro-5-fluoro-4-methoxyphenyl)methanamine” should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing . It should be stored and handled under inert gas, protected from moisture, and kept in its original container .
Propiedades
IUPAC Name |
(3-chloro-5-fluoro-4-methoxyphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAZGTVOOKATFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2757031.png)



![N-benzyl-3-((4-chlorophenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2757039.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2757040.png)

![4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2757045.png)
![1-(2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2757046.png)
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2757048.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2757052.png)

![N-{2-[5-(2-hydroxy-3-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2757054.png)